molecular formula C20H23NO3 B258041 (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethylphenyl)methanone

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethylphenyl)methanone

カタログ番号 B258041
分子量: 325.4 g/mol
InChIキー: WPOWPVKNAUNBEI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethylphenyl)methanone, also known as DDMCM, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. DDMCM belongs to the class of isoquinoline derivatives, which have been studied for their various biological activities.

作用機序

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethylphenyl)methanone acts as an acetylcholinesterase inhibitor, which increases the concentration of acetylcholine in the brain. This leads to improved cognitive function and memory retention. Additionally, (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethylphenyl)methanone has been shown to have antioxidant properties, which may protect against oxidative stress and neurodegeneration.
Biochemical and Physiological Effects:
Studies have shown that (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethylphenyl)methanone can improve cognitive function and memory retention in animal models of Alzheimer's disease. Additionally, (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethylphenyl)methanone has been shown to have anti-inflammatory and antioxidant properties, which may protect against neurodegeneration and oxidative stress.

実験室実験の利点と制限

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethylphenyl)methanone has several advantages for laboratory experiments, including its ability to cross the blood-brain barrier and its selective inhibition of acetylcholinesterase. However, (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethylphenyl)methanone also has limitations, including its low solubility in water and potential toxicity at high doses.

将来の方向性

There are several future directions for research on (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethylphenyl)methanone, including:
1. Further studies on the mechanism of action of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethylphenyl)methanone and its potential therapeutic applications in neurological disorders.
2. Development of more efficient synthesis methods for (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethylphenyl)methanone and its derivatives.
3. Investigation of the potential side effects and toxicity of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethylphenyl)methanone at different doses.
4. Exploration of the potential use of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethylphenyl)methanone in combination with other drugs for the treatment of neurological disorders.
5. Examination of the pharmacokinetics and pharmacodynamics of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethylphenyl)methanone in animal models and human subjects.
Conclusion:
In conclusion, (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethylphenyl)methanone is a synthetic compound that has gained attention in scientific research for its potential therapeutic properties in the treatment of neurological disorders. (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethylphenyl)methanone acts as an acetylcholinesterase inhibitor, which increases the concentration of acetylcholine in the brain and improves cognitive function and memory retention. While (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethylphenyl)methanone has several advantages for laboratory experiments, further research is needed to fully understand its potential therapeutic applications and potential side effects.

合成法

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethylphenyl)methanone can be synthesized through a multistep process, starting with the reaction of 2,3-dimethylbenzaldehyde with 1,2,3,4-tetrahydroisoquinoline in the presence of a catalyst. The resulting intermediate is then treated with methoxyamine hydrochloride and acetic anhydride to yield the final product.

科学的研究の応用

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethylphenyl)methanone has been studied for its potential therapeutic properties, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Research has shown that (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethylphenyl)methanone can inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for cognitive function.

特性

製品名

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethylphenyl)methanone

分子式

C20H23NO3

分子量

325.4 g/mol

IUPAC名

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(2,3-dimethylphenyl)methanone

InChI

InChI=1S/C20H23NO3/c1-13-6-5-7-17(14(13)2)20(22)21-9-8-15-10-18(23-3)19(24-4)11-16(15)12-21/h5-7,10-11H,8-9,12H2,1-4H3

InChIキー

WPOWPVKNAUNBEI-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1C)C(=O)N2CCC3=CC(=C(C=C3C2)OC)OC

正規SMILES

CC1=C(C(=CC=C1)C(=O)N2CCC3=CC(=C(C=C3C2)OC)OC)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。